Sarcolysin
Overview
Description
Sarcolysin, also known as melphalan, has a broad spectrum of antitumor activity and is used in the treatment of multiple myeloma, ovarian cancer, breast cancer, and neuroblastoma . Its cytotoxic effect is associated with alkylation of the structural elements of DNA (purines, pyrimidines) and RNA (to a lesser extent) .
Synthesis Analysis
The conditions for the preparation of a drug formulation based on the lipid derivative of sarcolysin embedded in phospholipid nanoparticles have been optimized . The drug is an ultra-thin emulsion with a light transmittance above 80% and a particle size of not more than 50 nm .Molecular Structure Analysis
The primary action of sarcolysin on the molecular structure of DNA may be expressed by weakening of the phosphoester bonds with the subsequent formation of single breaks in the polynucleotide chains of DNA .Chemical Reactions Analysis
Sarcolysin has been used in multicomponent reactions to rapidly build versatile scaffolds . Some of the synthesized compounds exhibit interesting biological activities and constitute a new hope for anticancer agents .Physical And Chemical Properties Analysis
Sarcolysin has a molecular formula of C13H18Cl2N2O2 and a molecular weight of 305.20 g/mol . It appears as tiny needles when derived from methanol .Scientific Research Applications
Pharmacokinetic Improvements and Antitumor Effects
- Sarcolysin, an antitumor agent, has been studied for its improved therapeutic properties when embedded in phospholipid nanoparticles. These nanoparticles, less than 30 nm in size, have shown enhanced pharmacokinetic parameters in mice, including a higher initial level in the blood and prolonged circulation. This form of Sarcolysin, known as "Sarcolysin-NP," exhibited significant antitumor effects in mice with lymphocytic leukemia and adenocarcinoma of the mammary gland, outperforming the free substance of Sarcolysin. The study also highlighted the lower toxicity of Sarcolysin-NP compared to commercial preparations of free Sarcolysin (Tereshkina et al., 2021).
Development of New Injection Forms of Cytostatics
- Research has focused on creating new medicinal forms of cytostatics, including Sarcolysin, to address issues like high toxicity and low therapeutic index. Sarcolysin, an antimetabolite targeting amino acid metabolism in tumor cells, has been used in various therapies since 1956. The development of new injection forms for intravenous and intraperitoneal administration has been a significant area of research, aiming to improve dosing accuracy, bioaccessibility, and ease of use (Oborotova et al., 2001).
Nano-Sized Drug Delivery Systems
- Efforts have been made to develop nano-sized drug delivery systems for Sarcolysin. The focus has been on the synthesis and biological activity of nanocarriers compared to unmodified drugs. Particularly, liposomes containing lipid derivatives of Sarcolysin have been studied for their structure and efficacy. These innovations aim to improve the effectiveness of Sarcolysin in treating tumors (Krasnov et al., 2013).
Comparative Studies with Melphalan
- Comparative studies have been conducted between Sarcolysin and Melphalan, another antitumor drug. Research has explored the cytotoxic activities of these drugs in various formulations and against different cancer cell lines. Understanding the differential effects and potencies of these drugs has been critical in optimizing cancer treatment strategies (Gullbo et al., 2003).
Fluorescently-Labelled Sarcolysin Derivatives
- The synthesis of fluorescent probes based on Sarcolysin derivatives has been investigated. These probes are used to study the intracellular trafficking and metabolism of Sarcolysin and its derivatives, expanding the understanding of the drug's mechanism of action at the cellular level (Boldyrev et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBTWWWUNNDEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O2 | |
Record name | D,L-SARCOLYSIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9031569 | |
Record name | Merphalan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tiny needles (from methanol). (NTP, 1992) | |
Record name | D,L-SARCOLYSIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Product Name |
Sarcolysin | |
CAS RN |
531-76-0, 148-82-3, 13045-94-8 | |
Record name | D,L-SARCOLYSIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-[Bis(2-chloroethyl)amino]phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sarcolysin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | melphalan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241286 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Medphalan | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35051 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Merphalan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9031569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SARCOLYSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A960M0G5TP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
356 to 358 °F (decomposes) (NTP, 1992) | |
Record name | D,L-SARCOLYSIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/21000 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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